6-(2-Aminoethyl)-4-bromopyridin-2-amine
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Overview
Description
6-(2-Aminoethyl)-4-bromopyridin-2-amine is a compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)-4-bromopyridin-2-amine typically involves the bromination of 2-aminopyridine followed by the introduction of the aminoethyl group. One common method involves the following steps:
Bromination: 2-aminopyridine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 4-position of the pyridine ring.
Aminoethylation: The resulting 4-bromo-2-aminopyridine is then reacted with ethylenediamine under reflux conditions to introduce the aminoethyl group at the 6-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminoethyl)-4-bromopyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Oxidation and Reduction: The aminoethyl group can undergo oxidation to form imines or reduction to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or vinyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides, typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, imines, secondary amines, and biaryl or vinyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(2-Aminoethyl)-4-bromopyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyridine derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(2-Aminoethyl)-4-bromopyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with the active site of the target, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-aminopyridine: Lacks the aminoethyl group, making it less versatile in forming hydrogen bonds or electrostatic interactions.
6-(2-Aminoethyl)pyridine: Lacks the bromine atom, reducing its potential for halogen bonding.
2-Amino-4-bromopyridine: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness
6-(2-Aminoethyl)-4-bromopyridin-2-amine is unique due to the presence of both the aminoethyl group and the bromine atom, which allows for a wide range of chemical reactions and interactions with molecular targets. This dual functionality makes it a valuable compound in various fields of scientific research.
Properties
Molecular Formula |
C7H10BrN3 |
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Molecular Weight |
216.08 g/mol |
IUPAC Name |
6-(2-aminoethyl)-4-bromopyridin-2-amine |
InChI |
InChI=1S/C7H10BrN3/c8-5-3-6(1-2-9)11-7(10)4-5/h3-4H,1-2,9H2,(H2,10,11) |
InChI Key |
YRVZZFOXIXGPFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCN)N)Br |
Origin of Product |
United States |
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